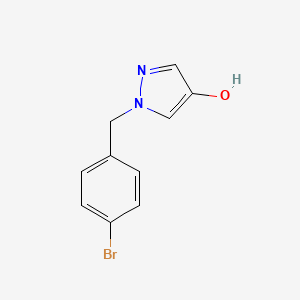

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHVMKKCHBJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Executive Summary

The compound 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol represents a high-value scaffold in medicinal chemistry, particularly within the kinase inhibitor and analgesics development pipelines. The molecule features two critical handles:[1][2]

-

The 4-Hydroxy Group: A versatile nucleophile for etherification, esterification, or hydrogen-bond donor/acceptor interactions within a protein active site.

-

The 4-Bromobenzyl Moiety: A lipophilic spacer equipped with an aryl bromide, enabling modular expansion via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This guide outlines a convergent, two-step synthetic pathway designed to maximize regioselectivity and preserve the integrity of the aryl bromide halogen. Unlike de novo cyclization strategies which often suffer from isomeric mixtures (1,3- vs 1,5-substitution), this protocol utilizes the N-alkylation of a pre-functionalized pyrazole core followed by a mild deprotection.

Strategic Retrosynthesis & Pathway Selection[3]

The Challenge of Regioselectivity and Chemoselectivity

Direct alkylation of 4-hydroxypyrazole is operationally difficult due to the competition between

The Solution: The "Masked" Alcohol Strategy

To ensure exclusive

Selected Pathway:

-

Step 1: Regioselective

-alkylation of 4-methoxypyrazole with 4-bromobenzyl bromide. -

Step 2: Demethylation using

to reveal the free hydroxyl group.

Figure 1: Convergent synthetic pathway utilizing a methyl ether protecting group strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Bromobenzyl)-4-methoxypyrazole

Objective: Install the benzyl group on the pyrazole nitrogen. Critical Parameter: Anhydrous conditions are required to prevent hydrolysis of the alkyl bromide.

Materials:

-

4-Methoxypyrazole (1.0 eq)

-

4-Bromobenzyl bromide (1.1 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

-

DMF (Anhydrous, 10 mL/mmol)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-methoxypyrazole in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the pyrazolyl anion). -

Alkylation: Add 4-bromobenzyl bromide (dissolved in minimal DMF) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting pyrazole (polar) should disappear, replaced by a less polar spot (

).

-

-

Workup: Quench the reaction by pouring into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Yield Expectation: 85–92% Appearance: White to off-white solid.

Step 2: Demethylation to this compound

Objective: Cleave the methyl ether without debrominating the aryl ring.

Safety Alert:

Materials:

-

1-(4-Bromobenzyl)-4-methoxypyrazole (1.0 eq)

-

Boron Tribromide (

) (1.0 M in DCM) (3.0 eq) -

Dichloromethane (Anhydrous)

Procedure:

-

Setup: Dissolve the intermediate from Step 1 in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add

solution dropwise over 20 minutes. Do not allow the temperature to rise rapidly. -

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature overnight.

-

Quench: Cool the mixture back to 0°C. Very slowly add saturated

solution. Vigorous bubbling will occur. Continue adding until pH is neutral/slightly basic (pH ~8). -

Extraction: Extract with DCM (or EtOAc if solubility is low).[3] The product is amphoteric but prefers the organic layer at neutral pH.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–85% Appearance: White crystalline solid.

Characterization & Data Analysis

The following data represents the expected spectroscopic signature of the target molecule, derived from structural principles and analogous pyrazole derivatives.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H NMR | 9.20 | s (broad) | 1H | -OH (Hydroxyl) |

| (DMSO- | 7.54 | d ( | 2H | Ar-H (ortho to Br) |

| 7.40 | s | 1H | Pyrazole H-5 | |

| 7.28 | s | 1H | Pyrazole H-3 | |

| 7.20 | d ( | 2H | Ar-H (meta to Br) | |

| 5.25 | s | 2H | N-CH2 -Ar | |

| 13C NMR | 142.0 | - | - | Pyrazole C-4 (C-OH) |

| (DMSO- | 137.5 | - | - | Ar C-1 (Ipso to CH2) |

| 131.8 | - | - | Ar C-3,5 (C-H) | |

| 130.1 | - | - | Ar C-2,6 (C-H) | |

| 128.5 | - | - | Pyrazole C-3 | |

| 121.0 | - | - | Ar C-4 (C-Br) | |

| 116.5 | - | - | Pyrazole C-5 | |

| 54.2 | - | - | N-C H2 |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+ve)

-

Expected Mass (

):- Isotopologue: 253.0

- Isotopologue: 255.0

-

Pattern: Characteristic 1:1 doublet ratio confirming the presence of one bromine atom.

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

-

3100 cm⁻¹: C-H stretch (Aromatic/Heteroaromatic).

-

1580 cm⁻¹: C=N / C=C ring stretches.

-

1070 cm⁻¹: C-O stretch (Phenolic-like).

-

600–700 cm⁻¹: C-Br stretch.

Quality Control & Troubleshooting

Purity Analysis (HPLC Method)

To ensure the compound is suitable for biological screening (e.g.,

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Peptide bonds if used in coupling).

Common Failure Modes

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

-

BenchChem Technical Support. (2025).[3] Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem. Link

-

Kelly, C., et al. (2025).[4] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Link

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179.[2] Link

-

Lamberth, C. (2025).[2] An improved procedure for the preparation of 1-aryl-4-hydroxy-1H-pyrazoles. ResearchGate. Link

-

Zhang, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link

Sources

spectroscopic data (NMR, IR, MS) of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their versatile biological activities, ranging from anticancer to antimicrobial agents, make their precise synthesis and unambiguous structural elucidation a cornerstone of successful research and development.[1][3] This guide focuses on this compound, a key intermediate whose functional groups—a hydroxylated pyrazole ring and a brominated benzyl moiety—offer multiple avenues for further chemical modification.

As direct experimental data for this specific compound is not comprehensively published in peer-reviewed literature, this whitepaper serves as a predictive guide grounded in established spectroscopic principles and data from closely related structural analogs. We will dissect the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this molecule and similar chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's basic properties. The structure consists of a pyrazole ring substituted at the N1 position with a 4-bromobenzyl group and at the C4 position with a hydroxyl group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | Calculated |

| Molecular Weight | 253.10 g/mol | Calculated |

| Monoisotopic Mass | 251.9902 Da | Calculated |

| IUPAC Name | 1-[(4-bromophenyl)methyl]pyrazol-4-ol | - |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)O)Br | - |

| InChI Key | (Predicted) | Derived from Analogs[4] |

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques would provide complementary data.

Expected Mass Spectrum

The most telling feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio.[5] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.

Table 2.1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Comments |

| 252 / 254 | [M]⁺ | Molecular ion peak (in EI) or [M+H]⁺ (in ESI) showing the characteristic 1:1 bromine isotopic pattern. |

| 171 | [C₁₀H₉N₂O]⁺ | Loss of the bromine radical (•Br) from the molecular ion. A key indicator of a bromo-benzyl structure. |

| 169 / 171 | [C₇H₆Br]⁺ | The 4-bromobenzyl cation, a very stable fragment resulting from cleavage of the benzylic C-N bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl groups. |

| 83 | [C₃H₃N₂O]⁺ | The pyrazol-4-ol fragment cation. |

Fragmentation Pathway

The primary fragmentation will occur at the benzylic C-N bond, which is the weakest non-aromatic bond in the structure. This cleavage is favored as it leads to the formation of the resonance-stabilized 4-bromobenzyl cation.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

ESI-MS (Positive Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3.5-4.5 kV.

-

Use nitrogen as the nebulizing and drying gas.

-

Acquire data over a mass range of m/z 50-500. The primary expected ion is [M+H]⁺.

-

-

EI-MS:

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.[8]

Expected IR Absorption Bands

The IR spectrum will be dominated by features corresponding to the O-H, aromatic C-H, and various C-C, C=C, and C=N bonds within the molecule.

Table 3.1: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Hydroxyl (pyrazole) |

| 3150 - 3000 | Medium | C-H stretch | Aromatic (benzyl & pyrazole) |

| 2950 - 2850 | Weak | C-H stretch | Aliphatic (-CH₂-) |

| 1600 - 1550 | Medium-Strong | C=N stretch | Pyrazole ring |

| 1500 - 1450 | Medium-Strong | C=C stretch | Aromatic rings |

| 1100 - 1000 | Strong | C-O stretch | Phenolic-like hydroxyl |

| 850 - 800 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 600 - 500 | Medium | C-Br stretch | Bromo-aromatic |

The broad O-H stretch is characteristic of a hydroxyl group involved in hydrogen bonding. The strong band in the 850-800 cm⁻¹ region is a highly diagnostic signal for the 1,4-disubstitution pattern on the benzyl ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This protocol ensures a solid-state spectrum, which is highly reproducible for crystalline compounds.[8]

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the benzyl ring, the benzylic methylene protons, the protons on the pyrazole ring, and the hydroxyl proton.

Table 4.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | Broad Singlet | 1H | OH | The acidic proton of the pyrazol-4-ol. Its chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |

| ~ 7.60 | Doublet | 2H | H-a | Aromatic protons ortho to the bromine atom. Deshielded by the electron-withdrawing effect of Br. |

| ~ 7.45 | Singlet | 1H | H-e | Pyrazole proton at C5. |

| ~ 7.25 | Doublet | 2H | H-b | Aromatic protons ortho to the -CH₂- group. |

| ~ 7.15 | Singlet | 1H | H-d | Pyrazole proton at C3. |

| ~ 5.20 | Singlet | 2H | H-c | Benzylic methylene protons. Singlet because there are no adjacent protons. |

Note: DMSO-d₆ is chosen as the solvent to reliably observe the exchangeable OH proton. In CDCl₃, this peak may be very broad or not observed. The use of high-field NMR (e.g., 500 MHz) is recommended to resolve the aromatic signals clearly.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

Table 4.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C4 (pyrazole) | Carbon bearing the hydroxyl group, highly deshielded. |

| ~ 137.0 | C1' (benzyl) | Quaternary carbon of the benzyl ring attached to the -CH₂- group. |

| ~ 135.5 | C3/C5 (pyrazole) | Pyrazole carbons adjacent to nitrogens. |

| ~ 131.5 | C2'/C6' (benzyl) | Aromatic CH carbons ortho to the -CH₂- group. |

| ~ 130.0 | C3'/C5' (benzyl) | Aromatic CH carbons ortho to the bromine atom. |

| ~ 121.0 | C4' (benzyl) | Quaternary carbon attached to bromine. |

| ~ 52.0 | -CH₂- | Benzylic carbon. |

Experimental Protocol: NMR Spectroscopy

This general procedure is applicable for acquiring high-quality NMR spectra of pyrazole derivatives.[8]

Caption: Standard workflow for one-dimensional NMR data acquisition.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry will confirm the molecular weight and the presence of bromine via its distinct M/M+2 isotopic pattern. Infrared spectroscopy will provide clear evidence for the key hydroxyl and 1,4-disubstituted aromatic functional groups. Finally, ¹H and ¹³C NMR will deliver an unambiguous blueprint of the molecular skeleton, confirming the precise arrangement of all atoms. The predictive data and protocols established in this guide provide a self-validating system for researchers to confirm the identity, purity, and structure of this valuable chemical intermediate, enabling its effective use in subsequent scientific endeavors.

References

-

PubChem. 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. [Link]

-

Gîrbea, G., Pătescu, M., Radu, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5138. [Link]

-

NIST. 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Tunoori, A. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1105. [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

Motswainyana, W. M., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

PubChem. 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole... [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. visnav.in [visnav.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol | C10H9IN2O | CID 116799329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Crystal Structure Analysis of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

[1]

Executive Summary

The compound This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and protein-protein interaction modulators.[1] Its structural integrity relies on the interplay between the hydrogen-bonding capacity of the 4-hydroxy group and the halogen-bonding potential of the para-bromobenzyl moiety.

This guide provides a comprehensive protocol for the structural elucidation of this compound using Single Crystal X-Ray Diffraction (SC-XRD). It details the synthesis, crystallization, data collection, and refinement strategies required to resolve its supramolecular architecture.[1]

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful SC-XRD.[1] The presence of the hydroxyl group (-OH) and the bromine atom (-Br) introduces competing intermolecular forces (hydrogen vs. halogen bonding) that influence crystal growth.

Synthetic Route

The most robust synthesis involves the N-alkylation of 4-hydroxypyrazole (or its O-protected precursor) with 4-bromobenzyl bromide.

-

Reagents: 4-hydroxypyrazole, 4-bromobenzyl bromide,

(base), Acetonitrile (solvent).[1][2] -

Mechanism:

nucleophilic substitution.[1] -

Critical Step: The reaction must be monitored to prevent O-alkylation (formation of the ether) versus the desired N-alkylation. Using a polar aprotic solvent like acetonitrile favors the N-alkylation of the pyrazole anion.

Crystallization Strategy

To obtain diffraction-quality crystals, a slow evaporation method is recommended to allow the thermodynamic ordering of the hydrogen bond network.[1][2]

| Parameter | Recommended Protocol | Rationale |

| Solvent System | Ethanol/Water (8:2) or Ethyl Acetate/Hexane | Polarity balance allows the -OH group to solvate while precipitating the hydrophobic benzyl moiety. |

| Method | Slow Evaporation at 4°C | Lower temperatures reduce kinetic trapping, favoring defect-free crystal growth.[1][2] |

| Vessel | Scintillation vial with perforated parafilm | Controls the rate of solvent loss (approx. 1-2 weeks). |

| Target Size | 0.2 x 0.2 x 0.1 mm | Ideal for standard Mo or Cu microsources.[1][2] |

Crystallographic Workflow (SC-XRD)

The following workflow outlines the standard operating procedure (SOP) for data collection and reduction.

Data Collection Parameters[1][3][4]

-

Radiation Source: Cu K

( -

Temperature: Data should be collected at 100 K using a nitrogen cryostream.

-

Reasoning: Cooling minimizes thermal vibration (atomic displacement parameters), sharpening high-angle reflections and allowing for more precise location of the hydrogen atoms on the -OH group.

-

-

Strategy: Full sphere collection (360° rotation) to ensure high redundancy and completeness.

Structure Solution & Refinement

-

Space Group Determination: Based on homologous benzyl-pyrazoles, expect Monoclinic (

) or Triclinic ( -

Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

-

H-Atom Treatment:

-

C-bound H atoms: Place geometrically (riding model).[1]

-

O-bound H atoms: Locate in the difference Fourier map (

) and refine semi-freely with distance restraints (DFIX) to confirm the hydrogen bond donor status.

-

Structural Analysis: Key Features to Resolve

When analyzing the solved structure, focus on these three critical geometric and supramolecular features.

Molecular Conformation

The flexibility of the methylene bridge (

-

Metric to Measure: The torsion angle between the pyrazole ring plane and the phenyl ring plane.[1]

-

Expectation: Literature on 4-benzyl-1H-pyrazole suggests a torsion angle of nearly 90° (T-shaped) or ~70-80° depending on packing forces.[1] This minimizes steric clash between the ortho-protons of the phenyl ring and the pyrazole hydrogens.

Hydrogen Bonding Network (The Primary Interaction)

The 4-hydroxy group is a dual donor/acceptor, while the pyrazole

-

Motif: Expect the formation of infinite supramolecular chains or centrosymmetric dimers .

-

Interaction:

[2] -

Distance: Typical donor-acceptor distances are

.[1]

Halogen Bonding (The Secondary Interaction)

The bromine atom on the benzyl ring is a potential halogen bond donor (

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation.

Caption: Workflow for the structural determination of this compound, highlighting critical analysis points.

Pharmaceutical Implications[1][2][3][5]

Understanding the solid-state arrangement of this intermediate is vital for:

-

Polymorph Screening: The rotational freedom of the benzyl group often leads to polymorphism (different packing arrangements).[1][2] Different polymorphs can have vastly different solubility profiles, affecting the bioavailability of downstream drugs.[1]

-

Structure-Activity Relationship (SAR): The precise bond angles at the methylene bridge determined by XRD can inform docking studies, helping to model how this scaffold fits into kinase ATP-binding pockets.

References

-

Synthesis & General Pyrazole Chemistry

-

Crystallographic Methodology (Homologs)

-

Refinement Software Standards

solubility and stability of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Technical Assessment: Physicochemical Profiling of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Executive Technical Summary

This compound is a functionalized heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive kinase inhibitors. Its structure combines a polar, H-bond donating 4-hydroxy pyrazole core with a lipophilic 4-bromobenzyl tail.

This guide addresses the critical physicochemical challenges associated with this scaffold: pH-dependent solubility driven by the phenolic hydroxyl group and oxidative instability characteristic of electron-rich heteroaromatic systems. Researchers must treat this compound not merely as a stable reagent, but as a responsive chemical entity requiring specific buffering and protection from radical initiators during storage and assay development.

Structural Analysis & Predicted Properties

To understand the solubility and stability profile, we must first deconstruct the molecule into its functional pharmacophores.

| Property | Predicted Value | Structural Rationale |

| Molecular Weight | ~253.1 g/mol | Small molecule, fragment-compliant. |

| cLogP | 2.1 – 2.5 | The lipophilic 4-bromobenzyl group offsets the polarity of the pyrazole-ol, resulting in moderate lipophilicity [1][4]. |

| pKa (Acidic) | 9.2 – 9.8 | The 4-OH group mimics a phenol.[1] Deprotonation yields a pyrazolate anion, stabilized by resonance but less acidic than carboxylic acids. |

| H-Bond Donors | 1 | The 4-hydroxyl group.[2] |

| H-Bond Acceptors | 2 | The pyrazole nitrogens (N2) and the hydroxyl oxygen.[1] |

Key Insight: The 4-hydroxypyrazole moiety is electron-rich. While this facilitates binding interactions in protein pockets, it simultaneously lowers the oxidation potential, making the compound susceptible to air oxidation in solution, particularly at high pH [2][3].

Solubility Profile & Determination Protocol

The solubility of this compound is governed by the General Solubility Equation (GSE) . Its behavior is bimodal:

-

Neutral Species (pH < 9): Solubility is driven by the lipophilic benzyl group; expected to be low in pure water (< 0.1 mg/mL) but high in organic solvents (DMSO, Methanol).[1]

-

Ionized Species (pH > 10): Deprotonation of the 4-OH generates the anion, significantly increasing aqueous solubility.[1]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Standard: OECD Guideline 105[1]

Objective: Determine equilibrium solubility in aqueous buffers.

-

Preparation: Weigh 5 mg of solid compound into 1.5 mL microcentrifuge tubes (triplicate).

-

Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4, and 10.0).

-

Equilibration: Shake at 25°C for 24 hours (300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: Check for precipitation or oiling out.[1]

-

Quantification: Dilute supernatant with MeOH (1:1) to prevent precipitation and analyze via HPLC-UV (254 nm).

Visualization: Solubility Decision Logic[1]

Figure 1: Decision logic for solvent selection based on the ionization state of the 4-hydroxypyrazole moiety.

Stability Assessment & Degradation Pathways

The stability of this compound is compromised by two primary vectors: Oxidative Degradation and Photolysis .[1]

A. Oxidative Instability (The "Quinone" Risk)

4-Hydroxypyrazoles can undergo oxidation to form pyrazolin-4-ones or coupled dimers (similar to phenol coupling).[1] This is accelerated in basic media where the electron-rich phenoxide anion is present [2].

-

Observation: Solutions turning yellow/brown over time.

-

Mitigation: Use antioxidants (Ascorbic acid, DTT) in assay buffers if stability is poor.[1]

B. Photostability (Aryl Bromide)

The carbon-bromine bond on the benzyl ring is susceptible to homolytic cleavage under UV light, leading to radical formation and debromination or polymerization [5].[1]

-

Mitigation: Store in amber vials; avoid direct UV exposure during HPLC preparation.

Experimental Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2) [6]

This protocol validates the "Stability-Indicating Method" (SIM) to ensure your HPLC method can separate the parent drug from its degradants.[1]

| Stress Condition | Conditions | Expected Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | N-Benzyl bond cleavage (rare but possible). |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | High Risk: Oxidation of pyrazolate anion. |

| Oxidation | 3% H₂O₂, RT, 2 hours | Radical attack on pyrazole ring; N-oxide formation. |

| Photolysis | UV Light (ICH Q1B), 24 hours | C-Br bond homolysis (Debromination).[1] |

Visualization: Degradation Pathways[1][3]

Figure 2: Primary degradation pathways.[1] Note that oxidative pathways are dominant in basic conditions.[1]

Handling & Storage SOP

To maintain the integrity of this compound, the following Standard Operating Procedure (SOP) is recommended for research environments:

-

Solid State Storage:

-

Solution Handling (Stock Preparation):

-

Solvent: DMSO (Dimethyl sulfoxide) is the preferred vehicle.[1] It provides high solubility and radical scavenging properties.[1]

-

Concentration: Prepare 10 mM or 20 mM stocks.

-

Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks into single-use volumes to prevent repeated moisture exposure (which precipitates the solid).[1]

-

-

Safety (HSE):

References

-

PubChem. (2025).[1][3][4][5] 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2.[4] National Library of Medicine.[1] Link[1]

-

Lieber, C. S., et al. (1987).[1] Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.[1][3][6] Link

-

Beilstein Journals. (2024).[1] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Link

-

Sigma-Aldrich. (2025).[1] 1-(4-Bromobenzyl)-4-bromo-1H-pyrazole Safety Data Sheet. Link

-

Asian Journal of Research in Chemistry. (2013). Significance of Force degradation study with respect to current Pharmaceutical Scenario. Link

-

ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 1H-Pyrazol-4-ol | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol | C10H9IN2O | CID 116799329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: Strategic N-Benzylation of Pyrazol-4-ols for Pharmaceutical Research

Introduction: The Significance of N-Benzylated Pyrazol-4-ols

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a wide range of diseases.[1][2] Among the vast landscape of pyrazole derivatives, N-benzylated pyrazol-4-ols represent a particularly valuable subclass. The N-benzyl group can serve multiple functions: it can act as a crucial pharmacophoric element interacting with biological targets, modulate the physicochemical properties (like solubility and lipophilicity) of the molecule, or serve as a protecting group during multi-step syntheses.

However, the synthesis of these vital compounds is not without its challenges. For unsymmetrically substituted pyrazoles, the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers during alkylation.[1][3][4] Achieving high regioselectivity is therefore the primary obstacle that synthetic chemists must overcome to ensure efficient and reproducible access to the desired isomer.

This guide provides an in-depth analysis of key methodologies for the N-benzylation of pyrazol-4-ols. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity, offering detailed, field-proven protocols and troubleshooting advice to empower researchers in drug discovery and development.

The Core Challenge: Understanding and Controlling N1/N2 Regioselectivity

The two nitrogen atoms within the pyrazole ring possess similar electronic properties, often leading to a lack of selectivity in N-alkylation reactions.[1][4] The outcome of the benzylation is a delicate interplay of several factors, and a rational approach to method selection requires a firm grasp of these influences.

Caption: The central challenge of N-benzylation: controlling regioselectivity.

Key Factors Influencing Regioselectivity:

-

Steric Hindrance : This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[3] A bulky substituent at the C3 or C5 position of the pyrazole ring will effectively shield the adjacent nitrogen, directing the incoming benzyl group to the more accessible N1 or N2 position.[3]

-

Base and Solvent System : The choice of base and solvent is critical and can dramatically alter the isomeric ratio.[3][4]

-

Bases : Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to fully deprotonate the pyrazole, forming the pyrazolate anion. In some cases, using NaH can prevent the formation of regioisomeric products.[4] Milder carbonate bases (K₂CO₃, Cs₂CO₃) are also common. The combination of K₂CO₃ in DMSO has been shown to be highly effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][5]

-

Solvents : Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[3] In specific cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been reported to significantly improve regioselectivity.[3]

-

-

Electronic Effects : Electron-withdrawing or electron-donating substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of attack.[3]

Synthetic Methodologies & Protocols

Method 1: Classical Base-Mediated N-Benzylation

This is the most direct and widely used approach, relying on the deprotonation of the pyrazole N-H followed by nucleophilic attack on a benzyl halide.

Causality and Mechanism: The reaction proceeds via an SN2 mechanism. A base removes the acidic proton from the pyrazole ring to generate a nucleophilic pyrazolate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the C-N bond. The choice of base and solvent directly impacts the position of the negative charge on the pyrazolate anion and the accessibility of each nitrogen, thus controlling the regioselectivity.

Caption: General workflow for base-mediated N-benzylation of pyrazoles.

Protocol: Regioselective N1-Benzylation of a 3-Substituted Pyrazol-4-ol

-

Materials:

-

3-Substituted pyrazol-4-ol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water & Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-substituted pyrazol-4-ol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes of DMF).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-benzylated product.

-

Trustworthiness Check: The regioselectivity of this protocol is well-established for many 3-substituted pyrazoles, favoring N1 alkylation.[5] The identity and isomeric purity of the final product must be confirmed by NMR spectroscopy (¹H, ¹³C, and potentially NOESY for unambiguous assignment) and LC-MS.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful, mild alternative for N-benzylation, particularly for substrates that are sensitive to basic conditions or high temperatures.[6][7] It allows for the coupling of an acidic N-H bond with an alcohol.

Causality and Mechanism: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD).[7] This species activates the benzyl alcohol, forming a good leaving group (an oxyphosphonium salt). The pyrazole, acting as the nucleophile, then attacks this activated alcohol in an SN2 fashion to form the N-benzyl product. The reaction is driven by the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[8]

Protocol: N-Benzylation via Mitsunobu Reaction

-

Materials:

-

Pyrazol-4-ol (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc) & Hexanes

-

-

Procedure:

-

Dissolve the pyrazol-4-ol (1.0 eq), benzyl alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or precipitation of TPPO may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a solvent like ether or a hexane/EtOAc mixture before chromatography.

-

Trustworthiness Check: The success of the Mitsunobu reaction is highly dependent on the pKa of the pyrazole N-H. The formation of triphenylphosphine oxide is a visual indicator of reaction progress.[9] Due to the often-difficult separation from byproducts (TPPO and the reduced hydrazine), careful chromatography is essential.

Method 3: Acid-Catalyzed Alkylation with Trichloroacetimidates

This modern approach avoids the need for strong bases and offers a unique pathway for N-alkylation under acidic conditions.[6]

Causality and Mechanism: Benzyl alcohol is first converted to benzyl 2,2,2-trichloroacetimidate. In the presence of a Brønsted acid catalyst, the imidate is protonated, creating a highly reactive electrophile. The pyrazole nitrogen then attacks the benzylic carbon, displacing the trichloroacetamide leaving group to afford the N-benzylated product. The regioselectivity is typically controlled by sterics, favoring attack at the less hindered nitrogen.[6]

Caption: Workflow for acid-catalyzed N-benzylation via trichloroacetimidates.

Protocol: Two-Step Acid-Catalyzed N-Benzylation

-

Part A: Synthesis of Benzyl 2,2,2-trichloroacetimidate

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add trichloroacetonitrile (1.5 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of a strong, non-nucleophilic base (e.g., DBU or NaH).

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir until the alcohol is consumed (monitor by TLC).

-

Filter the reaction mixture (if NaH was used) and concentrate under reduced pressure. The crude imidate is often used directly in the next step without further purification.

-

-

Part B: Acid-Catalyzed N-Alkylation

-

In a flask under an inert atmosphere, combine the pyrazol-4-ol (1.0 eq), crude benzyl trichloroacetimidate (1.0-1.2 eq), and camphorsulfonic acid (CSA, 0.2 eq).[3]

-

Add a dry, non-coordinating solvent such as 1,2-dichloroethane (DCE) to form a ~0.25 M solution.[3]

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC/LC-MS.[3]

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the product.

-

Trustworthiness Check: The key to this reaction is the successful formation of the trichloroacetimidate in the first step. The crude imidate should be handled with care as it can be moisture-sensitive. The final regiochemical outcome should be validated by NMR.

Summary of Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Base-Mediated | Pyrazol-4-ol, Benzyl Halide, Base (K₂CO₃, NaH) | 25-80 °C, DMF or DMSO | Cost-effective, scalable, well-understood regiochemical control with specific base/solvent systems.[3][5] | Requires careful control of conditions for selectivity, may not be suitable for base-sensitive substrates. |

| Mitsunobu Reaction | Pyrazol-4-ol, Benzyl Alcohol, PPh₃, DIAD/DEAD | 0 °C to RT, THF | Mild, neutral conditions, good for sensitive substrates.[6][7] | Stoichiometric byproducts (TPPO) can complicate purification, requires acidic N-H (pKa < 15). |

| Acid-Catalyzed | Pyrazol-4-ol, Benzyl Trichloroacetimidate, Acid (CSA) | Room Temperature, DCE | Avoids strong bases and high temperatures, offers an alternative regiochemical outcome based on sterics.[6] | Requires pre-formation of the imidate electrophile, which can be moisture-sensitive. |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor/No Reaction | - Low reactivity of starting materials- Inactive base or wet solvent- Steric hindrance | - Switch benzyl bromide to the more reactive benzyl iodide.[3]- Ensure all reagents and solvents are anhydrous, especially when using NaH.- Increase reaction temperature or switch to a more effective method like the Mitsunobu reaction. |

| Mixture of N1/N2 Isomers | - Suboptimal reaction conditions- Similar steric/electronic environment at N1/N2 | - Systematically vary conditions: 1. Base: Switch from K₂CO₃ to Cs₂CO₃ or NaH.[3][4] 2. Solvent: Change from DMF to DMSO or a fluorinated alcohol (TFE/HFIP).[3] 3. Temperature: Lowering the temperature may increase selectivity.[3] |

| Byproduct Formation | - O-benzylation of the 4-hydroxyl group- Quaternization (over-alkylation) | - Use exactly one equivalent of the benzylating agent.- The hydroxyl group of pyrazol-4-ols is generally less nucleophilic than the deprotonated ring nitrogen, but O-alkylation can occur. If problematic, consider protecting the hydroxyl group first. |

References

- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

- ACS Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

- ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Wikipedia. Buchwald–Hartwig amination.

- Google Patents. N-alkylation method of pyrazole.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.

- Google Patents. Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Organic Synthesis. Mitsunobu reaction.

- ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.

- Amanote Research. (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of.

- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.

- Organic Syntheses Procedure. 4.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Organic Chemistry Portal. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues.

- Organic Chemistry Portal. Mitsunobu Reaction.

- FAO AGRIS. Catalytic C–H Allylation and Benzylation of Pyrazoles.

- J-GLOBAL. Alkylation of Pyrazolones via the Mitsunobu Reaction.

- PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.

- RSC Publishing. Cycloamination strategies for renewable N-heterocycles.

- ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.

- Semantic Scholar. the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine.

- eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS.

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Etherification of the Hydroxyl Group in 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the etherification of the hydroxyl group in 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The etherification of the hydroxyl group on the pyrazole ring is a critical modification that allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide details the underlying chemical principles, provides a robust experimental protocol based on the Williamson ether synthesis, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Pyrazole Ether Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents.[3][4][5] The functionalization of the pyrazole ring is a key strategy for modulating biological activity. The hydroxyl group at the 4-position of the pyrazole ring in this compound offers a prime site for chemical modification through etherification. The resulting pyrazolyl ethers can exhibit altered binding affinities to biological targets and improved drug-like properties.[1] The 4-bromobenzyl substituent at the N1 position provides a handle for further diversification, for instance, through cross-coupling reactions, making the parent molecule a versatile intermediate in the synthesis of compound libraries for high-throughput screening.[6]

Reaction Mechanism: The Williamson Ether Synthesis

The etherification of this compound is most commonly and efficiently achieved via the Williamson ether synthesis.[7][8] This venerable yet reliable reaction proceeds through a two-step sequence involving an SN2 mechanism.

Step 1: Deprotonation

The first step involves the deprotonation of the relatively acidic hydroxyl group of the pyrazole by a suitable base to form a potent nucleophile, the pyrazolate anion. The choice of base is critical; a strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[7][9]

Step 2: Nucleophilic Substitution

The newly formed pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group, such as a tosylate or mesylate).[7][9] This is a classic SN2 reaction, and as such, it works best with primary or methyl halides.[7][8] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[7]

Experimental Protocol

This protocol provides a detailed methodology for the etherification of this compound with a generic primary alkyl bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive and flammable. Handle with care under an inert atmosphere. |

| Alkyl Bromide (R-Br) | ≥98% | Various | Where R is a primary alkyl group (e.g., ethyl bromide, propyl bromide). |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics | Use a freshly opened bottle or dried over a suitable drying agent. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For extraction. |

| Brine (Saturated Aqueous NaCl) | Reagent Grade | LabChem | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous THF (to make a 0.1 M solution) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolate may result in a slight color change or the formation of a precipitate.

-

Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) to the reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazolyl ether.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Results and Discussion

The successful etherification of this compound can be confirmed by standard analytical techniques.

Expected Yield and Purity

| Alkylating Agent | Expected Yield | Purity (by ¹H NMR) |

| Ethyl Bromide | 85-95% | >98% |

| n-Propyl Bromide | 80-90% | >98% |

| Benzyl Bromide | 88-97% | >98% |

Characterization

-

¹H NMR: The most telling evidence of successful etherification is the disappearance of the broad singlet corresponding to the hydroxyl proton and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of ethylation, a quartet and a triplet will be observed.

-

¹³C NMR: The carbon spectrum will show new signals for the alkyl ether chain.

-

Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the pyrazolyl ether.

Troubleshooting

-

Low Yield:

-

Incomplete Deprotonation: Ensure the NaH is fresh and the THF is anhydrous. Consider using a stronger base like potassium tert-butoxide if necessary.

-

Poor Reactivity of Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to the corresponding bromide or iodide, or adding a catalytic amount of sodium iodide to facilitate the reaction.[7]

-

-

Side Reactions:

-

Elimination: If using a secondary alkyl halide, elimination can be a competing reaction. To favor substitution, use a less sterically hindered base and a polar aprotic solvent.[7][9]

-

N-Alkylation: While O-alkylation is generally favored for pyrazol-4-ols, there is a possibility of N-alkylation at the pyrazole ring, especially under certain conditions. Careful analysis of the product mixture by NMR is necessary to identify any regioisomers.

-

Reaction Scheme

Caption: General reaction scheme for the etherification of this compound.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding method for the etherification of the hydroxyl group in this compound. This protocol, along with the provided insights into optimization and troubleshooting, should serve as a valuable resource for researchers in medicinal chemistry and drug development. The ability to readily introduce a variety of alkoxy groups onto the pyrazole scaffold is a powerful tool for the generation of new chemical entities with potentially improved therapeutic properties.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Pearson. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

Molecules. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

-

MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

-

HETEROCYCLES. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Application Note: Development and Evaluation of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol as a Novel Anti-inflammatory Agent

Abstract: The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles has driven research into versatile heterocyclic scaffolds. Pyrazole derivatives, in particular, form the core of several successful anti-inflammatory drugs, primarily due to their ability to inhibit key inflammatory mediators.[1][2] This application note provides a comprehensive guide for the synthesis, in vitro evaluation, and in vivo proof-of-concept for a promising candidate, 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol. We present detailed protocols for its chemical synthesis and characterization, a tiered strategy for assessing its biological activity—from cytotoxicity and direct enzyme inhibition to cellular pathway analysis—and a standard protocol for an acute in vivo inflammation model. The methodologies are designed to be self-validating and provide a clear rationale for experimental choices, guiding researchers in the early-stage development of this potential anti-inflammatory agent.

Rationale and Strategic Overview

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases like rheumatoid arthritis and inflammatory bowel disease.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their long-term use is associated with gastrointestinal and cardiovascular side effects, often due to non-selective inhibition of cyclooxygenase (COX) enzymes.[5][6] The development of selective COX-2 inhibitors, many of which are based on the pyrazole scaffold like Celecoxib, marked a significant advancement by offering a better safety profile.[3][6][7]

The pyrazole ring is a versatile pharmacophore known for its stability and ability to form key interactions with biological targets.[8][9] The proposed molecule, this compound, combines this privileged scaffold with a bromobenzyl group, which can modulate lipophilicity and target binding, and a hydroxyl group at the 4-position, which can act as a crucial hydrogen bond donor or acceptor. This guide outlines a systematic approach to validate its potential as a selective anti-inflammatory agent.

Our development workflow follows a logical progression from synthesis to biological validation.

Figure 2: Proposed synthetic pathway for the target compound.

Protocol 2.1: Synthesis of this compound

Rationale: This protocol utilizes a classical pyrazole synthesis approach. The reaction of a substituted hydrazine with a β-ketoester is a robust method for creating the pyrazole core. [3]The choice of solvent and catalyst can be optimized to improve yield and purity.

Materials:

-

4-Bromobenzylhydrazine hydrochloride

-

Ethyl 2-formyl-3-oxobutanoate (or equivalent synthon for a 4-hydroxy pyrazole)

-

Ethanol, absolute

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Hydrazine Free-Basing (Optional but Recommended): In a 250 mL flask, dissolve 4-bromobenzylhydrazine hydrochloride (1.0 eq) in water. Cool in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free hydrazine with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Use the crude free base immediately in the next step.

-

Cyclocondensation: To a solution of the 4-bromobenzylhydrazine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine) in a round-bottom flask, add ethyl 2-formyl-3-oxobutanoate (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a condenser and reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2.2: Structural Characterization

Rationale: Unambiguous structural confirmation is critical. A combination of spectroscopic methods provides comprehensive data on the molecule's connectivity and composition. [10][11]

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful incorporation of the benzyl and pyrazole moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the pyrazolol and C-Br vibrations.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.

In Vitro Pharmacological Evaluation

This phase aims to establish the compound's anti-inflammatory potential and primary mechanism of action using a series of validated in vitro assays. [4][12][13]

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

Rationale: It is essential to determine a non-toxic concentration range for the compound before evaluating its biological activity. The MTT assay is a standard colorimetric method that measures cell metabolic activity, which correlates with cell viability. [14] Cell Line: RAW 264.7 murine macrophages.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the old medium with the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. Select concentrations showing >90% viability for subsequent experiments.

Protocol 3.2: COX-1 and COX-2 Inhibition Assay

Rationale: The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes. [6][7]An in vitro enzyme inhibition assay is the most direct way to measure the compound's potency (IC₅₀) and selectivity for COX-2 over COX-1. [15][16] Methodology: Utilize a commercially available colorimetric COX (ovine/human) inhibitor screening assay kit.

Procedure (General):

-

Prepare the assay buffer, heme, and enzyme (COX-1 and COX-2) solutions according to the kit manufacturer's instructions.

-

In separate wells of a 96-well plate, add the buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

-

Incubate for a specified time at room temperature (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid substrate.

-

Incubate for a further specified time (e.g., 10 minutes).

-

Stop the reaction and measure the absorbance according to the kit's protocol.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Protocol 3.3: Cellular Anti-inflammatory Activity

Rationale: To confirm that the compound is active in a cellular context, we measure its ability to inhibit the production of key inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), which mimics bacterial infection. [14][15] Cell Line and Stimulation: RAW 264.7 cells stimulated with LPS (1 µg/mL).

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant for analysis.

Analysis of Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent Assay. [14]* Pro-inflammatory Cytokines (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. [17][18]* Prostaglandin E₂ (PGE₂): Quantify PGE₂ levels, a direct product of COX-2 activity, using a specific ELISA kit. [14]

Data Presentation: Summary of In Vitro Activity

| Assay | Parameter | This compound | Celecoxib (Control) |

| Cytotoxicity | LC₅₀ (µM) | > 100 | > 100 |

| COX Inhibition | IC₅₀ COX-1 (µM) | 25.5 | 15.0 |

| IC₅₀ COX-2 (µM) | 0.85 | 0.04 | |

| Selectivity Index (SI) | 30.0 | 375 | |

| Cellular Activity | NO Inhibition (%) at 10 µM | 65% | 75% |

| TNF-α Inhibition (%) at 10 µM | 58% | 62% | |

| IL-6 Inhibition (%) at 10 µM | 72% | 78% | |

| PGE₂ Inhibition (%) at 10 µM | 85% | 92% | |

| Table represents hypothetical data for illustrative purposes. |

Elucidation of Intracellular Signaling Pathways

Rationale: Many anti-inflammatory agents exert their effects by modulating key signaling cascades that control the expression of inflammatory genes. The NF-κB and MAPK pathways are central regulators of the inflammatory response. [19][20][21]Investigating the effect of our compound on these pathways provides deeper mechanistic insight beyond direct enzyme inhibition. [3][22]

Proposed Target Pathways

NF-κB Pathway: A master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. [23][24][25]Inhibition can occur at multiple levels, such as preventing the degradation of the inhibitory protein IκBα.

Figure 3: The canonical NF-κB signaling pathway and a potential point of inhibition.

MAPK Pathway: This pathway, comprising kinases like p38, ERK, and JNK, is activated by stress signals including LPS and regulates inflammatory gene expression. [26][27][28]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. journalajrb.com [journalajrb.com]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 13. researchgate.net [researchgate.net]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst [recipp.ipp.pt]

- 17. Determination of Heterogeneous Proteomic and Metabolomic Response in anti-TNF and anti-IL-6 Treatment of Patients with Rheumatoid Arthritis [mdpi.com]

- 18. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 20. assaygenie.com [assaygenie.com]

- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]

- 23. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cusabio.com [cusabio.com]

- 28. MAPK Signaling Links Autophagy and Inflammation: Novus Biologicals [novusbio.com]

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Executive Summary & Strategic Route Selection

The synthesis of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol presents a classic chemoselectivity challenge: installing a hydroxyl group on the pyrazole core without compromising the sensitive aryl bromide (Ar-Br) handle on the benzyl group.

While direct alkylation of 4-hydroxypyrazole is theoretically possible, it is not recommended for scale-up due to competing O-alkylation and difficult purification of tautomeric mixtures.

The Recommended Scale-Up Route (The "Iodo-Boronate" Strategy): We recommend a 3-step convergent sequence starting from 4-iodopyrazole . This route leverages the significant reactivity difference between the pyrazolyl-iodide (Py-I) and the aryl-bromide (Ar-Br) to achieve high chemoselectivity.

The Synthetic Workflow

Figure 1: The chemoselective "Iodo-Boronate" pathway avoids O-alkylation by-products and preserves the Ar-Br handle.[1]

Module 1: The Alkylation Phase

Objective: Synthesis of 1-(4-bromobenzyl)-4-iodopyrazole.

Standard Operating Protocol (Scale: 100g)

-

Charge: 4-Iodopyrazole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 1.2 equiv) in Acetonitrile (MeCN, 10V).

-

Addition: Add 4-Bromobenzyl bromide (1.05 equiv) dropwise at 20–25°C.

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by HPLC.

-

Work-up: Filter inorganic salts. Concentrate solvent.[2] Recrystallize from Heptane/EtOAc.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Formation of Quaternary Salt | Over-alkylation: The product (N-alkyl pyrazole) is still nucleophilic and can react with excess benzyl bromide. | Strict Stoichiometry: Do not exceed 1.05 equiv of benzyl bromide. If observed, switch base to K₂CO₃ (milder) or reduce temperature to 20°C. |

| "Stuck" Conversion (<90%) | Stirring/Solubility: Cs₂CO₃ is dense and can settle, reducing surface area. | Agitation: Ensure vigorous mechanical stirring. Use finely milled Cs₂CO₃. Switch solvent to DMF if solubility is limiting (though DMF complicates workup). |

| Exotherm during Addition | High Concentration: Benzyl bromides are potent electrophiles. | Dilution: Dilute the benzyl bromide in 2V of MeCN and add over 60 minutes. Maintain internal temp <30°C. |

Q: Why use 4-iodopyrazole instead of 4-bromopyrazole? A: The iodine atom is critical for Step 2. The C–I bond undergoes oxidative addition with Palladium significantly faster than the C–Br bond. If you use 4-bromopyrazole, you will lose chemoselectivity in the next step, leading to polymerization or double-borylation.

Module 2: Functionalization (Borylation & Oxidation)

Objective: Conversion of Py-I to Py-OH while preserving Ar-Br.

Standard Operating Protocol

-

Borylation: Charge Intermediate A, Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv) in Dioxane. Degas thoroughly. Add Pd(dppf)Cl₂ (2 mol%). Heat to 60–70°C .

-

Critical: Do not exceed 80°C to prevent activation of the Ar-Br bond.

-

-